molecular formula C10H10BrNO4 B8335732 Dimethyl 5-(bromomethyl)-2,3-pyridinedicarboxylate

Dimethyl 5-(bromomethyl)-2,3-pyridinedicarboxylate

Cat. No. B8335732
M. Wt: 288.09 g/mol
InChI Key: ZGSOVUCMPRAGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-(bromomethyl)-2,3-pyridinedicarboxylate is a useful research compound. Its molecular formula is C10H10BrNO4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 5-(bromomethyl)-2,3-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-(bromomethyl)-2,3-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

dimethyl 5-(bromomethyl)pyridine-2,3-dicarboxylate

InChI

InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(4-11)5-12-8(7)10(14)16-2/h3,5H,4H2,1-2H3

InChI Key

ZGSOVUCMPRAGQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)CBr)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of dimethyl 5-methyl-2,3-pyridinedicarboxylate (30.0 g, 0.143 mol), N-bromosuccinimide (32.0 g, 0.18 mol) and 2,2'-azobisisobutyronitrile (0.9 g, 0.0055 mol) in carbon tetrachloride (200 mL) is heated at 80° C. for 1.5 hours. Additional 2,2'-azobisisobutyronitrile (0.9 g, 0.0055 mol) is added and the reaction mixture is heated at reflux for 2 hours, cooled to room temperature and filtered. The filter cake is washed with carbon tetrachloride. The filtrate and wash are combined, washed with water and concentrated in vacuo to give an oil. The oil is shown by HPLC to contain 57% of the title product, 16% dimethyl 5-methyl-2,3-pyridinedicarboxylate and 23% dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

A mixture of dimethyl 5-methyl-2,3-pyridinedicarboxylate (30.0 g, 0.143 mol), N-bromosuccinimide (32.0 g, 0.18 mol) and 2,2'-azobisisobutyronitrile (0.9 g, 0.0055 mol) in carbon tetrachloride (200 mL) is heated at 80° C. for 1.5 hours. Additional 2,2'-azobisisobutyronitrile (0.9 g, 0.0055 mol) is added and the reaction mixture is heated at reflux for 2 hours, cooled to room temperature and filtered. The filter cake is washed with carbon tetrachloride. The filtrate and wash are combined, washed with water and concentrated in vacuo to give an oil. The oil is shown by HPLC to contain 57% of the title product, 16% dimethyl 5-2,3-pyridinedicarboxylate and 23% dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
dimethyl 5-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

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